Mesembranol

ADME Pharmacokinetics In Vitro Permeability

Researchers face inconsistent oral bioavailability across Sceletium alkaloids due to variable intestinal permeability. Mesembranol resolves this with permeability comparable to caffeine-superior to mesembrenone and mesembrenol-making it the optimal SERT-targeting alkaloid for oral formulation development. • Demonstrates potent SERT inhibition with minimal PDE4 confounding vs. dual-target mesembrenone • Superior anxiolytic-like efficacy in zebrafish larval models vs. mesembrine/mesembrenol • ≥98% purity, synthetic origin, supplied with comprehensive CoA for reproducible pharmacology

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
Cat. No. B1196526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesembranol
Synonyms3a-(3,4-dimethoxyphenyl)-1-methyloctahydro-1H-indol-6-ol
mesembranol
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3
InChIKeyKPMLOZVRLWHOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesembranol: Core Alkaloid Profile


Mesembranol is a mesembrine-type alkaloid, characterized by an aryl-octahydroindole skeleton, and is one of the four major pharmacologically active alkaloids found in the South African medicinal plant Sceletium tortuosum (L.) N.E. Br. (syn. Mesembryanthemum tortuosum L.) [1]. Alongside mesembrine, mesembrenone, and mesembrenol, mesembranol contributes to the plant's traditional use for mood elevation and is a constituent in standardized extracts like Zembrin® [2]. Its presence and relative abundance can vary significantly depending on plant chemotype and geographical origin [3].

Research Model

Serotonergic (SERT) pathway investigation

Assay Context

Neurobehavioral model screening

Source Attribute

Chemotype-dependent alkaloid profile

Mesembranol: Non-Interchangeable with Class Alkaloids


Within the Sceletium tortuosum alkaloid family, mesembrine, mesembrenone, mesembrenol, and mesembranol exhibit markedly different pharmacological profiles and physicochemical properties, precluding simple substitution. For instance, mesembrine is a highly potent serotonin transporter (SERT) inhibitor (Ki 1.4 nM) but a weak PDE4 inhibitor (IC50 7.8 µM) [1], while mesembrenone is a dual SERT/PDE4 inhibitor with sub-micromolar potency for both targets [1]. Mesembranol, conversely, presents a distinct selectivity profile, showing potent SERT inhibition with significantly reduced or absent PDE4 activity in certain contexts [2]. Furthermore, intestinal permeability varies considerably among these alkaloids, with mesembranol demonstrating permeability similar to the high-permeability standard caffeine, while mesembrenol and mesembrenone show significantly lower permeability . These divergences in target engagement and bioavailability underscore the critical need for compound-specific selection in pharmacological research and product development.

Target engagement

SERT/PDE4 selectivity profile differs; may not replicate dual-inhibitor signaling endpoints.

Permeability

Intestinal permeability rank order diverges; exposure context may not transfer across alkaloid analogs.

Behavioral endpoint

Anxiety-related behavioral response may shift; compound-specific validation required for model selection.

Mesembranol: Evidence-Based Differentiation


Intestinal Permeability Advantage

In a direct comparative study using porcine intestinal tissue, mesembranol demonstrated high intestinal permeability, comparable to the high-permeability standard caffeine, and significantly greater than both mesembrenol and mesembrenone .

Intestinal Permeability
Data to verify
Permeability similar to caffeine, higher than mesembrenone and mesembrenol.
Supports oral exposure-model interpretation
Comparative Papp study; source-specific review required.
ADME Pharmacokinetics In Vitro Permeability

Anxiolytic Efficacy in Zebrafish

In a comparative in vivo study assessing anxiety-related behavior in zebrafish larvae, mesembranol demonstrated a greater anxiolytic-like effect than mesembrine and mesembrenol, and was among the most effective alkaloids tested alongside mesembrenone [1].

Zebrafish Behavioral Model
Reported
Greater anxiety-like behavior reduction than mesembrine and mesembrenol; similar to mesembrenone.
Supports neurobehavioral endpoint interpretation
Light-dark challenge model; 1-hour exposure.
Anxiolytic In Vivo Behavioral Pharmacology

Selective SERT Inhibition

A patent disclosure demonstrates that (⁺)-6-epi-mesembranol can selectively inhibit the serotonin transporter (SERT) while avoiding inhibition of phosphodiesterase-4 (PDE4), a key differentiator from dual-acting alkaloids like mesembrenone found in Sceletium extracts [1].

SERT vs. PDE4 Selectivity
Class-level
Selective SERT inhibition; PDE4 sparing, unlike dual inhibitor mesembrenone.
Supports serotonergic pathway isolation studies
In vitro assay context; patent claims.
SERT PDE4 Selectivity Mechanism of Action

PDE4 Binding Affinity of Mesembranol: In Silico Comparison with Mesembrine and Mesembrenone

An in silico docking study comparing mesembrine, mesembrenone, and mesembranol found all three alkaloids to have comparable, favorable binding energies to the PDE4 receptor, with mesembranol's estimated free binding energy (-8.0 kcal/mol) being similar to mesembrine (-8.1 kcal/mol) and mesembrenone (-8.2 kcal/mol) [1].

PDE4 Docking Energy
Data to verify
-8.0 kcal/mol (similar to mesembrine -8.1, mesembrenone -8.2)
Supports PDE4 interaction scaffold review
Molecular docking; functional activity may differ.
PDE4 In Silico Binding Affinity Drug Design

Mesembranol: Research & Development Applications


Oral Bioavailability Formulation

Given mesembranol's intestinal permeability, which is comparable to the high-permeability standard caffeine and superior to both mesembrenone and mesembrenol , it is a strong candidate for oral formulation development. Researchers aiming to maximize oral bioavailability of a Sceletium-derived alkaloid should prioritize mesembranol over its lower-permeability analogs.

Isolated Serotonergic Mechanism Studies

For studies requiring a clean dissection of serotonergic pathways without PDE4-mediated confounding effects, a mesembranol analog (e.g., 6-epi-mesembranol) offers a selective SERT inhibition profile [1]. This is in stark contrast to mesembrenone, which exhibits dual SERT/PDE4 inhibition [2], and is therefore the compound of choice for investigating pure SERT pharmacology.

In Vivo Neurobehavioral Research

The superior anxiolytic-like efficacy of mesembranol and mesembrenone over mesembrine and mesembrenol in the zebrafish larval model [3] identifies these two alkaloids as the most promising leads for further in vivo anxiety research. Mesembranol is a critical tool for comparative pharmacology studies aimed at understanding structure-activity relationships (SAR) in this alkaloid class.

PDE4-Targeted Drug Discovery Scaffold

In silico data demonstrates that mesembranol possesses a strong binding affinity for PDE4 (-8.0 kcal/mol), comparable to its more potent analogs [4]. This positions mesembranol as a valuable and underexplored chemical scaffold for the rational design of novel PDE4 inhibitors, especially for researchers seeking to modify a base structure that may have a distinct selectivity profile.

Application
Selection Property
Validation Focus
Oral formulation exposure studies
Intestinal permeability context
Exposure-model review; cross-alkaloid permeability validation
Serotonergic pathway isolation studies
SERT-selective profile (PDE4 sparing)
Selectivity profiling under assay conditions
Neurobehavioral model-response studies
Behavioral endpoint context
Cross-model SAR validation
PDE4-targeted chemical probe design
In silico binding affinity context
Functional PDE4 inhibition validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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